molecular formula C13H14O3 B11889849 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one CAS No. 150744-43-7

2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one

Cat. No.: B11889849
CAS No.: 150744-43-7
M. Wt: 218.25 g/mol
InChI Key: VTFMNLQTEHOCFN-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150744-43-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-tert-butyl-6-hydroxychromen-4-one

InChI

InChI=1S/C13H14O3/c1-13(2,3)12-7-10(15)9-6-8(14)4-5-11(9)16-12/h4-7,14H,1-3H3

InChI Key

VTFMNLQTEHOCFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2=C(O1)C=CC(=C2)O

Origin of Product

United States

A Legacy of Discovery: the Chromen 4 One Scaffold in Academic Investigations

The chromen-4-one, or chromone (B188151), scaffold is a privileged structure in the realm of medicinal chemistry. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is a common motif in a vast number of naturally occurring compounds, particularly in the plant kingdom. organic-chemistry.org Historically, the exploration of natural products has frequently led to the discovery of chromone derivatives with a wide array of biological activities. This has established the chromen-4-one framework as a versatile and valuable template for the design and synthesis of new therapeutic agents. nih.gov

The significance of the chromen-4-one scaffold lies in its ability to interact with a diverse range of biological targets. This has spurred extensive academic investigations into its derivatives, revealing a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. organic-chemistry.orgnih.gov The inherent stability of the chromone ring system, coupled with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties. This chemical tractability has made it a focal point for synthetic chemists and pharmacologists alike, who seek to develop novel compounds with enhanced efficacy and selectivity. The continuous exploration of chromone-based compounds underscores the enduring importance of this scaffold in the pursuit of new medicines.

Charting the Course: Research Trajectories of 2 Tert Butyl 6 Hydroxy 4h Chromen 4 One

Retrosynthetic Analysis and Strategic Disconnections Leading to the this compound Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the this compound scaffold, several strategic disconnections can be envisioned, primarily revolving around the formation of the pyranone ring.

Strategy 1: Baker-Venkataraman Rearrangement Pathway

A primary disconnection strategy involves breaking the C2-C3 and O1-C2 bonds. This retrosynthetic step leads to a key intermediate, an O-acyl phenol (B47542). This intermediate can be formed from the reaction of a substituted 2-hydroxyacetophenone (B1195853) with an acylating agent. Specifically for the target molecule, this involves the acylation of 2',5'-dihydroxyacetophenone (B116926) with pivaloyl chloride to form an ester. Subsequent treatment with a base, such as potassium hydroxide, induces the Baker-Venkataraman rearrangement to yield a 1,3-diketone, 1-(2,5-dihydroxyphenyl)-4,4-dimethylpentane-1,3-dione. Acid-catalyzed cyclization and dehydration of this diketone intermediate then furnishes the final chromone ring.

Strategy 2: Direct Cyclization of a β-Diketone

An alternative disconnection breaks the O1-C(sp²) and C3-C4 bonds. This approach also identifies the 1,3-diketone, 1-(2,5-dihydroxyphenyl)-4,4-dimethylpentane-1,3-dione, as the immediate precursor. This strategy focuses on the direct synthesis of this diketone, for instance, through a Claisen condensation between 2',5'-dihydroxyacetophenone and an ester such as ethyl pivalate. The subsequent acid-catalyzed intramolecular cyclization and dehydration afford the desired chromone structure.

Strategy 3: Intramolecular Wittig Reaction Pathway

A more modern disconnection strategy targets the C3-C4 and O-C(acyl) bonds through an intramolecular Wittig reaction. organic-chemistry.org This approach starts from a derivative of salicylic (B10762653) acid, in this case, 5-hydroxy-2-(pivaloyloxy)benzoic acid. Conversion of the carboxylic acid to a silyl (B83357) ester, followed by reaction with a phosphorus ylide, generates an acylphosphorane intermediate which undergoes intramolecular Wittig cyclization to yield the 4H-chromen-4-one core. organic-chemistry.org This method offers a one-pot cyclization approach under relatively mild conditions.

These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists in approaching the this compound scaffold, allowing for the selection of starting materials and reaction conditions based on availability, cost, and desired efficiency.

Development and Optimization of Novel Synthetic Pathways

Building upon classical retrosynthetic strategies, research has focused on developing novel and more efficient pathways to 4H-chromen-4-ones. These methods often provide higher yields, accommodate a broader range of substrates, and utilize milder reaction conditions.

A significant advancement in chromone synthesis is the intramolecular Wittig reaction. organic-chemistry.org This one-pot cyclization method reacts silyl esters of O-acylsalicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. The process generates an acylphosphorane intermediate that cyclizes onto the ester carbonyl, affording 4H-chromen-4-ones in good to excellent yields (55-80%). organic-chemistry.org This approach avoids the often harsh conditions required in classical condensation reactions. organic-chemistry.org

Another powerful strategy involves the Algar-Flynn-Oyamada (AFO) reaction, which is traditionally used for synthesizing flavonols (3-hydroxy-chromones). A modified procedure can be adapted for related chromones. nih.gov For instance, the synthesis of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one is achieved by reacting 2-hydroxyacetophenone with 4-tert-butylbenzaldehyde (B1265539) to form a chalcone (B49325) precursor. nih.gov Subsequent oxidative cyclization with hydrogen peroxide in an alkaline medium yields the chromone core. nih.gov This principle can be extended to the target molecule by using appropriate precursors.

Furthermore, transition metal-catalyzed reactions have emerged as a novel approach. A synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a structurally similar analogue, was achieved through the condensation of 4-tert-butylphenol (B1678320) with methyl (3E)-2-oxo-4-phenylbut-3-enoate. researchgate.net This reaction was catalyzed by a AuCl₃/3AgOTf system, followed by cyclodehydration and hydrolysis, demonstrating the utility of gold catalysis in constructing the chromene framework. researchgate.net

Table 1: Comparison of Selected Synthetic Pathways for Chromone Scaffolds

Method Key Precursors Key Transformation General Yields Reference
Baker-Venkataraman 2-Hydroxyacetophenone derivative, Acyl chloride Base-mediated rearrangement and acid-catalyzed cyclization Moderate to Good General textbook knowledge
Intramolecular Wittig O-Acylsalicylic acid derivative, Phosphorus ylide One-pot intramolecular Wittig cyclization 55-80% organic-chemistry.org
Algar-Flynn-Oyamada 2-Hydroxyacetophenone, Aldehyde Oxidative cyclization of a chalcone intermediate Good nih.gov
Gold Catalysis Phenol derivative, β-Ketoester Gold-catalyzed condensation and cyclodehydration ~42% (overall) researchgate.net

Catalytic Approaches and Mechanistic Considerations in this compound Synthesis

The integration of catalysts has revolutionized the synthesis of heterocyclic compounds, including chromones. Catalytic methods offer advantages such as increased reaction rates, higher selectivity, and the ability to perform reactions under milder conditions.

Transition metal catalysts are instrumental in forming the chromone skeleton through various ring-closing strategies. msu.edu

Gold and Silver Catalysis: As mentioned, a AuCl₃/AgOTf system has been successfully used to catalyze the condensation and subsequent cyclodehydration to form a 6-tert-butyl-4-phenyl-4H-chromene derivative, highlighting the power of carbophilic Lewis acids in activating alkyne or enone systems for nucleophilic attack. researchgate.net

Cobalt Catalysis: Cobalt complexes have been employed in the synthesis of 2H-chromenes through a metallo-radical mechanism. msu.edu The reaction of salicyl-N-tosylhydrazones with terminal alkynes in the presence of a [CoII(porphyrin)] catalyst generates a Co(III)-carbene radical intermediate, which leads to the chromene product. msu.edu

Iron Catalysis: Simple and abundant iron(III) chloride can catalyze the 6-endo-dig cyclization of 2-propargylphenol derivatives to yield chromenes in good yields. msu.edu

Palladium Catalysis: While often used to construct precursors, palladium catalysts, particularly in Suzuki cross-coupling reactions, can be used to synthesize complex substituted phenols which are then cyclized to form the chromone ring. frontiersin.org

Table 2: Overview of Metal Catalysts in Chromene/Chromone Synthesis

Metal Catalyst Reaction Type Substrates Mechanism Highlights Reference
AuCl₃/AgOTf Condensation/Cyclization Phenols, β-Ketoesters Lewis acid activation researchgate.net
[CoII(porphyrin)] Radical Cyclization Salicyl-N-tosylhydrazones, Alkynes Metallo-radical activation msu.edu
FeCl₃ Intramolecular Cyclization 2-Propargylphenols 6-endo-dig cyclization msu.edu
MOF-5 (Zn-based) Multicomponent Reaction Aldehydes, Malononitrile, Naphthols Lewis acid sites on MOF frontiersin.orgnih.gov

Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. These catalysts are typically robust and less sensitive to air and moisture.

Various mechanisms can be employed for the synthesis of the 4H-chromene ring, with a common pathway being the ring cyclization of substituted resorcinols with different 2-benzylidene malononitriles. frontiersin.orgnih.gov This reaction can be catalyzed by bases like diethylamine (B46881) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). frontiersin.orgnih.gov A highly efficient green method for 4H-chromene synthesis involves a three-component one-pot reaction of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione (B196179) using 2-aminopyridine (B139424) as an effective organo-base catalyst. nih.gov

The proposed mechanism for base-catalyzed chromene synthesis typically begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., malononitrile). This is followed by a Michael addition of a nucleophile (e.g., the enolate of a resorcinol (B1680541) or diketone). The final step is an intramolecular cyclization followed by dehydration to yield the 4H-chromene product.

Acid catalysts, such as formic acid, have also been utilized in solvent-free, multi-component domino reactions to produce functionalized 4H-chromenes in high yields without the need for chromatographic purification. researchgate.net

Sustainable and Green Chemistry Applications in the Synthesis of this compound

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of complex molecules. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, costs, and simplify work-up procedures.

A facile and expeditious one-pot synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes has been developed using magnesium oxide as a recyclable catalyst under solvent-free conditions, providing very good yields. nih.gov Similarly, a novel magnetic nanocatalyst, (γ-Fe₂O₃-Im-Py)₂WO₄, has been used for the synthesis of 2-amino-3-cyano-4H-chromenes from alcohols via a multicomponent tandem oxidation process under solvent-free conditions. nih.gov The catalyst is easily recovered using an external magnet and can be reused multiple times without significant loss of activity. nih.gov

Mechanochemical methods, such as ball milling, offer another avenue for solvent-free synthesis. This high-energy milling technique can promote reactions between solid reactants in the absence of any solvent, often reducing reaction times from hours to minutes and producing excellent yields. mdpi.com

While water-mediated syntheses for the specific target molecule are less documented due to potential solubility issues of nonpolar reactants, the development of water-tolerant catalytic systems is an active area of research. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Future work will likely focus on designing phase-transfer catalysts or surfactant-aided systems to enable chromone synthesis in aqueous media.

Table 3: Examples of Green Synthetic Approaches to Chromene Derivatives

Green Approach Catalyst Key Features Product Type Reference
Solvent-Free Magnesium Oxide Recyclable catalyst, simple work-up 2-Amino-4H-chromenes nih.gov
Solvent-Free (γ-Fe₂O₃-Im-Py)₂WO₄ Magnetic, recyclable nanocatalyst 2-Amino-4H-chromenes nih.gov
Solvent-Free Formic Acid Organocatalyst, no chromatography needed Functionalized 4H-chromenes researchgate.net
Solvent-Free (Ball Mill) None Mechanochemical, rapid reaction Diimides (illustrative principle) mdpi.com

Microwave-Assisted and Photochemical Syntheses

Modern synthetic techniques such as microwave irradiation and photochemical reactions offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. For the synthesis of 2-alkyl-substituted chromones, a base-promoted condensation between a 2-hydroxyacetophenone and an aliphatic aldehyde under microwave irradiation has proven effective. acs.orgnih.gov This approach can be adapted for the synthesis of this compound. The reaction proceeds through the initial formation of a chroman-4-one intermediate, which is subsequently oxidized to the corresponding chromone.

A plausible reaction scheme involves the microwave-assisted condensation of 1-(2,5-dihydroxyphenyl)ethan-1-one with pivalaldehyde in the presence of a base like diisopropylamine (B44863) in ethanol. The resulting 2-(tert-butyl)-6-hydroxychroman-4-one can then be oxidized to the desired this compound. While direct literature for this specific compound is scarce, analogous syntheses of 2-alkyl-substituted chromones report moderate to high yields (43-88%) with reaction times of approximately one hour at 170°C under microwave conditions. acs.orgnih.gov

Further, microwave irradiation has been successfully employed in the synthesis of various other chromene and chromone derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comresearchgate.netafricanjournalofbiomedicalresearch.comresearchgate.netias.ac.in For instance, the synthesis of 2-amino-4H-chromene derivatives has been achieved in a one-pot, three-component reaction under microwave irradiation, highlighting the versatility of this technique. ias.ac.inajgreenchem.com

Interactive Table: Microwave-Assisted Synthesis of Chromone Analogues

Starting Material 1Starting Material 2Catalyst/BaseSolventProductYield (%)Ref.
2-HydroxyacetophenoneAliphatic AldehydeDiisopropylamineEthanol2-Alkyl-4-chromanone43-88 acs.orgnih.gov
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one--DMSO2-Phenylchromen-4-one95 researchgate.net
4-HydroxycoumarinAromatic Aldehyde2-Mercaptobenzimidazole-4-Hydroxy-2H-chromen-2-one derivativeHigh africanjournalofbiomedicalresearch.com

Photochemical Synthesis:

Photochemical methods provide a green and efficient alternative for the synthesis of chromone precursors and their analogues. Visible-light-mediated photocatalysis has been utilized for the synthesis of 2-substituted-chroman-4-ones through a doubly decarboxylative Giese reaction. nih.gov This reaction involves the coupling of a chromone-3-carboxylic acid with a radical precursor. While this method yields a chromanone, subsequent oxidation would be required to form the chromone.

Another relevant photochemical approach is the [2+2] cycloaddition of chromones with alkenes. Although this typically leads to cyclobutane-fused chromanones, it demonstrates the reactivity of the chromone scaffold under photochemical conditions.

The direct photochemical synthesis of this compound has not been extensively reported. However, the photooxidation of a related compound, 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, to its hydroperoxy derivative via singlet oxygen ene reaction has been observed, suggesting the potential for photo-functionalization of similar scaffolds. mdpi.com

Interactive Table: Photochemical Synthesis of Chromanone/Chromone Analogues

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Ref.
Chromone-3-carboxylic acidN-(Acyloxy)phthalimideVisible light, photocatalyst2-Substituted-chroman-4-oneGood to high nih.gov
2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-oneOxygen (air)Light2-(tert-Butyl)-4a-hydroperoxy-3-methyl-2,4a,5,6,7,8-hexahydroquinazolin-4(3H)-oneQuantitative mdpi.com

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable)

The synthesis of chiral chromone analogues is of significant interest due to the stereospecificity often observed in biological systems. While the target compound, this compound, is achiral, the synthesis of its chiral analogues, particularly at the 2- and 3-positions of the chromanone precursor, is an active area of research.

Asymmetric synthesis of substituted chromanones can be achieved through various catalytic methods. One notable approach is the asymmetric synthesis of chromanone lactones via a vinylogous conjugate addition of butenolide to 2-ester substituted chromones, catalyzed by a chiral N,N'-dioxide/Sc(III) complex. nih.govrsc.org This method affords the desired chromanone lactones with excellent enantioselectivity (up to 99% ee). rsc.org

Furthermore, the asymmetric synthesis of substituted chromanones has been accomplished via C-H insertion reactions of α-diazoketones catalyzed by homochiral rhodium(II) carboxylates, achieving high levels of regio-, stereo-, and enantioselectivity. rsc.org Asymmetric radical bicyclization has also been employed for the stereoselective construction of tricyclic chromanones. nih.gov

These chiral chromanone intermediates can then be envisioned as precursors to chiral 2-substituted-4H-chromen-4-one analogues. For instance, a stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans has been reported, which could potentially be adapted for the synthesis of chiral chromanone precursors. nih.gov

While the direct stereoselective synthesis of chiral analogues of this compound is not explicitly detailed in the current literature, the established methods for the asymmetric synthesis of related chromanone scaffolds provide a strong foundation for future research in this area. The development of such methods would be highly valuable for the exploration of the structure-activity relationships of chiral chromone derivatives.

Interactive Table: Stereoselective Synthesis of Chiral Chromanone Analogues

Reaction TypeCatalystProductEnantiomeric Excess (ee)Ref.
Vinylogous Conjugate AdditionChiral N,N'-dioxide/Sc(III) complexChromanone lactonesUp to 99% nih.govrsc.org
C-H InsertionHomochiral Rhodium(II) carboxylatesSubstituted chromanonesHigh rsc.org
Asymmetric Radical BicyclizationCo(II)-based metalloradicalTricyclic chromanonesHigh nih.gov

Structure Activity Relationship Sar and Structural Modification Strategies for 2 Tert Butyl 6 Hydroxy 4h Chromen 4 One

Rational Design and Synthesis of 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one Derivatives

The rational design of derivatives of this compound is deeply rooted in the established biological significance of the chromone (B188151) scaffold. Chromones, which feature a benzoannelated γ-pyrone moiety, are recognized as privileged structures in medicinal chemistry due to their wide array of pharmacological activities and their low toxicity in mammals. researchgate.net The synthesis of such derivatives often involves multi-step processes, starting from substituted phenols.

A common synthetic route to the chromone core is the Baker-Venkataraman rearrangement. For the specific case of this compound, the synthesis would typically begin with a suitably protected dihydroxyacetophenone. The process involves acylation of a hydroxyl group, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring system. The tert-butyl group at the 2-position can be introduced by using pivaloyl chloride in the acylation step.

Researchers have designed and synthesized various series of chromone derivatives to explore their potential as therapeutic agents. For instance, series of chromone-2-aminothiazole derivatives have been developed as potential protein kinase CK2 inhibitors for anticancer therapy. nih.gov While not directly involving the title compound, these studies provide a framework for the rational design of novel chromone-based molecules with specific biological targets in mind.

Impact of Substituent Variation on Molecular Interactions and Biological Activities (In Vitro)

The biological activity of this compound and its analogues is highly dependent on the nature and position of substituents on the chromone framework. The following subsections detail the influence of modifications at key positions.

Modifications at the tert-Butyl Group

The bulky tert-butyl group at the 2-position of the chromone ring plays a significant role in defining the molecule's steric and electronic properties, which in turn influences its interaction with biological targets. While specific studies on varying the tert-butyl group of the title compound are limited, research on related 2-substituted chromones offers valuable insights. For example, studies on 2-(2-phenylethyl)chromones have shown that the substituent at the C2 position is crucial for their anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory activities. researchgate.netnih.gov

Replacing the tert-butyl group with other alkyl or aryl moieties can modulate lipophilicity and the potential for steric hindrance or favorable interactions within a binding pocket. For instance, replacing it with a trifluoromethyl oxetane (B1205548) has been shown in other contexts to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Table 1: Illustrative Impact of C2-Substituent Modification on Biological Activity of Chromone Analogues

Compound Analogue C2-Substituent Observed Biological Activity Reference
Analogue A 2-(2-Phenylethyl) Anti-inflammatory, Antioxidant nih.gov
Analogue B 2-Styryl Acetylcholinesterase Inhibition researchgate.net

This table is illustrative and based on activities reported for various chromone derivatives, not direct modifications of the title compound.

Functionalization of the Chromen-4-one Core

Modifications to the chromen-4-one core, including the introduction of various functional groups, can significantly alter the biological activity. Domino reactions of chromones with activated carbonyl compounds have been explored to create a variety of complex heterocyclic systems. beilstein-journals.org The introduction of substituents on the benzene (B151609) ring of the chromone can influence electronic distribution and provide additional points of interaction with biological targets.

For example, the introduction of amino, nitro, or halogen groups can modulate the molecule's properties. In a study on 4H-chromene analogues, various substitutions led to a range of biological activities including anticancer and antimicrobial effects. nih.gov

Role of Hydroxyl Group at Position 6

The hydroxyl group at the 6-position is a key functional group that can participate in hydrogen bonding with biological targets. Its presence is often associated with antioxidant activity, as it can act as a radical scavenger. The position of this hydroxyl group is critical, as demonstrated in studies of related flavonoids and chromones where the pattern of hydroxylation significantly impacts biological effects.

In the context of BRD4 inhibitors, a hydroxyl group was found to be crucial for forming critical interactions with key amino acid residues like Asn140 and Tyr97. acs.org This highlights the importance of the hydroxyl group for specific protein-ligand interactions. Methylation of this hydroxyl group to a methoxy (B1213986) group would eliminate its hydrogen-bonding donor capability and could lead to a decrease or alteration of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of analogues and then using statistical methods, such as multiple linear regression, to build a mathematical model that predicts the biological activity. jppres.com For a series of this compound analogues, a QSAR model could help in predicting the activity of new, unsynthesized compounds and guide the design of more potent derivatives. nih.gov

Table 2: Key Parameters in a Hypothetical QSAR Model for Chromone Analogues

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Relates to the molecule's ability to donate electrons.
Steric Molar Refractivity (MR) Describes the volume and polarizability of the molecule.

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the this compound Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties.

Scaffold hopping involves replacing the core molecular framework (the scaffold) with a chemically different one while retaining similar biological activity. bhsai.org For this compound, a scaffold hopping approach could involve replacing the chromone core with other heterocyclic systems like quinazolin-4-one. acs.orgnih.gov This strategy has been successfully used to develop novel BRD4 inhibitors, where the chromen-4-one scaffold was found to be superior to the quinazolin-4-one core in some instances. acs.orgnih.gov

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological properties. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule:

tert-Butyl Group: Could be replaced by other bulky groups like a trifluoromethyl oxetane to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.com

6-Hydroxyl Group: Could be replaced by a thiol or an amino group to alter its hydrogen bonding properties.

Chromone Core: The oxygen atom in the pyran ring could be replaced by sulfur (a thione) or nitrogen (a pyridinone derivative).

These strategies can lead to the discovery of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(2-phenylethyl)chromones
2-styrylchromone
6-hydroxybenzothiazole-2-carboxamide
Curcumin (B1669340)
Quinazolin-4-one
Pyridinone

Molecular and Cellular Mechanisms of Action of 2 Tert Butyl 6 Hydroxy 4h Chromen 4 One in Vitro Investigations

Target Identification and Receptor Binding Affinity Studies

No specific molecular targets or receptor binding affinity data for 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one have been identified in the available scientific literature.

Enzyme Kinetics and Inhibition/Activation Profiles

There is no published research detailing the kinetic parameters of interaction between this compound and specific enzymes, nor are there profiles of its inhibitory or activational effects.

Modulation of Intracellular Signaling Cascades

Detailed cell-based assay results that would elucidate the compound's influence on major signaling pathways are not available. Consequently, the following sub-sections cannot be addressed with specific data:

Molecular Mechanisms of Antioxidant Activity (e.g., Reactive Oxygen Species Scavenging, Nrf2 Pathway Activation)

While the broader coumarin (B35378) and chromenone classes are known to possess such activities, it is not scientifically accurate to attribute these properties to this specific compound without direct experimental evidence. Further research and publication in peer-reviewed journals are required to elucidate the distinct pharmacological profile of this compound.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

The direct physical engagement of this compound with protein targets is a critical area of study for understanding its mechanism of action. However, a review of the current scientific literature indicates a significant lack of specific data from protein-ligand interaction studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this particular compound.

While the broader family of chromen-4-one derivatives has been the subject of various binding studies with numerous proteins, specific quantitative data detailing the binding affinity (K_D), association rate constants (k_a), dissociation rate constants (k_d), or the thermodynamic profile (ΔH, ΔS) for this compound are not available in publicly accessible research. This absence represents a notable gap in the molecular-level understanding of this compound's interactions.

Influence on Gene Expression and Transcriptional Regulation in Cellular Systems

The modulation of gene expression is a key mechanism through which chemical compounds can influence cellular behavior and pathways. The effect of this compound on the transcriptional landscape of cells has been explored, although comprehensive data remains limited.

Investigations into the broader class of chromone (B188151) derivatives have suggested potential impacts on various signaling pathways that are intrinsically linked to gene regulation. However, specific studies employing high-throughput techniques like microarray analysis or RNA sequencing to generate a complete gene expression profile in response to this compound are not extensively documented. Research into how this compound may alter the expression of specific genes, for instance, those involved in inflammation, cell cycle, or apoptosis, is an area requiring further detailed investigation. Without such studies, a definitive table of up-regulated or down-regulated genes cannot be constructed.

Advanced Spectroscopic and Crystallographic Characterization of 2 Tert Butyl 6 Hydroxy 4h Chromen 4 One and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry and conformational preferences of 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one. Both ¹H and ¹³C NMR are instrumental in this analysis.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a wealth of information. The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature confirming its presence. The aromatic protons of the chromenone ring system exhibit complex splitting patterns, which can be deciphered to confirm the substitution pattern. The hydroxyl proton's chemical shift can be variable and is often influenced by solvent and concentration, but its presence can be confirmed by D₂O exchange experiments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals confirms the molecular symmetry. The chemical shifts of the carbonyl carbon, the carbons of the aromatic ring, and the tert-butyl group carbons are all diagnostic. For instance, the carbonyl carbon (C4) signal appears significantly downfield.

Conformational analysis of the chromenone ring and the orientation of the tert-butyl group can be inferred from Nuclear Overhauser Effect (NOE) experiments. These experiments can reveal through-space proximities between protons, helping to establish the preferred spatial arrangement of the molecule. Conformational studies on similar pyrone structures have shown that substituents on the 4-hydroxy group tend to favor an s-cis arrangement relative to the double bond. ethz.ch

A related compound, 4-azidomethyl-6-tert-butyl-2H-chromen-2-one, has been studied, and its chromene moiety was found to be nearly planar. researchgate.net In this molecule, one methyl carbon of the tert-butyl group lies almost in the plane of the chromene ring system, while the other two are positioned above and below the plane. researchgate.net This provides a model for the likely conformation of the tert-butyl group in this compound.

Detailed NMR data for a related compound, 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, has been reported as follows nih.goviucr.org:

¹H NMR (400MHz, DMSO-d₆): δ 1.33 [s, 9H, C(CH₃)₃], 7.46 (t, 1H), 7.50 (d, 2H), 7.79 (dd, 2H), 8.13 (dt, 3H), 9.50 (s, 1H).

¹³C NMR (100MHz, DMSO-d₆): δ 31.4, 35.1, 118.8, 121.8, 125.1, 125.8, 128.0, 129.0, 134.1, 139.3, 146.0, 153.2, 155.0, 173.3.

While this data is for a phenyl-substituted analog, it provides a valuable reference for the expected chemical shifts in this compound.

Single-Crystal X-ray Diffraction Analysis of the Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

For a related compound, 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/n. nih.goviucr.org The 4H-chromene-4-one moiety in this molecule is nearly planar, and the phenyl ring is slightly twisted with respect to it. nih.goviucr.org The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, forming inversion dimers. nih.goviucr.org These dimers are further linked by C—H⋯π interactions. nih.gov

In another related structure, 4-azidomethyl-6-tert-butyl-2H-chromen-2-one, the chromene moiety is also almost planar. researchgate.net The crystal packing is characterized by weak C—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net

Based on these related structures, it is anticipated that the chromenone core of this compound is largely planar. The crystal packing would likely be influenced by hydrogen bonding involving the 6-hydroxy group and potentially weak intermolecular interactions involving the tert-butyl group.

Table 1: Crystallographic Data for the Related Compound 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one nih.gov

ParameterValue
Chemical FormulaC₁₉H₁₈O₃
Molecular Weight294.33
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.9735(19)
b (Å)6.1467(7)
c (Å)16.963(2)
β (°)113.730(1)
V (ų)1524.7(3)
Z4

Mass Spectrometry for Reaction Pathway Monitoring and Metabolite Identification (In Vitro/In Chemico)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of this compound, elucidating its fragmentation pathways, and identifying potential metabolites.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion of this compound (C₁₃H₁₄O₃), which has a formula weight of 218.25 g/mol . chemicalbook.com This precise mass is a critical piece of data for confirming the identity of the synthesized compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides detailed structural information. The fragmentation of ionized tert-butyl-substituted aromatic compounds, such as tert-butylnaphthalenes, often involves the loss of a methyl radical as a primary step. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent to form a stable tertiary carbocation. Subsequent fragmentation could involve losses of carbon monoxide (CO) or other small neutral molecules from the chromenone ring.

The study of the mass spectrometry of tert-butylbenzene (B1681246) shows that the molecular ions exclusively lose a methyl radical. researchgate.net This suggests a similar initial fragmentation for this compound.

In the context of metabolism, the tert-butyl group is a common site for enzymatic oxidation by cytochrome P450 enzymes. hyphadiscovery.com This can lead to the formation of hydroxylated metabolites, which can be further oxidized to carboxylic acids. hyphadiscovery.com For example, the tert-butyl group of the drug nelfinavir (B1663628) is hydroxylated by CYP2C19. hyphadiscovery.com Similarly, one of the tert-butyl groups in ivacaftor (B1684365) is metabolized by CYP3A4 to a hydroxylated active metabolite, which is then further oxidized to an acid. hyphadiscovery.com Therefore, potential in vitro or in vivo metabolites of this compound could include hydroxylated species at the tert-butyl group or on the aromatic ring, followed by further oxidation. Mass spectrometry would be the primary tool for detecting and identifying these metabolites by their characteristic mass shifts. For instance, hydroxylation would result in a mass increase of 16 Da.

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy for Solution-Phase Studies and Chiroptical Properties

Electronic spectroscopy techniques provide information about the electronic transitions within a molecule and are sensitive to its environment.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic chromenone system. The position and intensity of these bands are influenced by the solvent polarity.

Fluorescence Spectroscopy: Many chromone (B188151) derivatives are fluorescent. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the solvent. For the related compound 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, yellow-green fluorescence is observed, with an emission maximum at 525 nm when excited at 365 nm in chloroform. nih.goviucr.org The fluorescence of flavonols is linked to the angle between the 4H-chromene-4-one moiety and any attached benzene (B151609) ring. nih.goviucr.org Some 3-hydroxychromone derivatives exhibit dual fluorescence due to excited-state intramolecular proton transfer (ESIPT). nih.goviucr.org While this compound lacks the 3-hydroxy group, the 6-hydroxy group could potentially influence its fluorescent properties.

Circular Dichroism Spectroscopy: Circular dichroism (CD) spectroscopy is used to study chiral molecules. Since this compound is not inherently chiral, it would not be expected to show a CD spectrum. However, if it were to form complexes with chiral molecules, such as proteins or DNA, induced CD signals could be observed, providing information about the binding interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interaction Profiling

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected vibrations include:

A strong absorption band for the C=O (carbonyl) stretching of the pyrone ring, typically in the region of 1650-1600 cm⁻¹.

A broad O-H stretching band for the phenolic hydroxyl group, usually in the range of 3500-3200 cm⁻¹.

C-H stretching vibrations for the aromatic and tert-butyl groups in the 3100-2850 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring around 1600-1450 cm⁻¹.

C-O stretching vibrations for the ether and phenol (B47542) groups in the 1300-1000 cm⁻¹ region.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3500-3200 (broad)
Aromatic C-HStretching3100-3000
Aliphatic C-H (tert-butyl)Stretching3000-2850
Ketone C=OStretching1650-1600
Aromatic C=CStretching1600-1450
C-O (ether, phenol)Stretching1300-1000

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=O stretching vibrations are typically strong in the Raman spectrum. Raman spectroscopy can also be useful for studying intermolecular interactions, such as hydrogen bonding, by observing shifts in the vibrational frequencies.

Computational and Theoretical Studies on 2 Tert Butyl 6 Hydroxy 4h Chromen 4 One

Quantum Chemical Calculations of Electronic Properties, Reactivity Descriptors, and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one. By solving approximations of the Schrödinger equation, these methods can determine the molecule's three-dimensional structure with high accuracy and calculate various electronic parameters.

Research on structurally related compounds, such as other chromen-4-one derivatives, demonstrates the utility of these calculations. For instance, DFT calculations using the B3LYP/6–311+G(d,p) basis set have been employed to optimize the molecular structure of similar chromenone-based molecules. nih.gov Such studies typically compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For a related chromenone derivative, the HOMO-LUMO energy gap was calculated to be 4.245 eV. nih.gov

These calculations also yield reactivity descriptors that provide insight into the molecule's behavior in chemical reactions. Parameters such as ionization potential, electron affinity, electronegativity, and global hardness are derived from the HOMO and LUMO energies. This information helps predict the most likely sites for electrophilic and nucleophilic attack, clarifying potential reaction mechanisms. Furthermore, theoretical absorption spectra can be calculated to understand electronic transitions, as demonstrated in studies of other phenolic compounds where calculations identified the primary transitions contributing to UV-Vis absorption. bsu.by

Table 1: Conceptual Quantum Chemical Properties of this compound (Note: The following values are illustrative and based on typical results for similar chromenone structures.)

PropertyDescriptionConceptual Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity.4.2 eV
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.6.0 eV
Electron Affinity (A) The energy released when an electron is added to the molecule.1.8 eV
Global Hardness (η) Resistance to change in electron distribution.2.1 eV
Dipole Moment (μ) A measure of the molecule's overall polarity.3.5 D

Molecular Dynamics (MD) Simulations for Conformational Sampling, Protein-Ligand Interactions, and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights that are complementary to static quantum calculations. These simulations are particularly valuable for understanding how the molecule behaves in a dynamic, solvated environment, such as in water or within a biological system. nih.gov

Key applications of MD for this compound include:

Conformational Sampling: The tert-butyl group and the hydroxyl substituent can rotate, leading to various low-energy conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated shapes it adopts in solution.

Protein-Ligand Interactions: When docked into a biological target like an enzyme, MD simulations can be run on the entire protein-ligand complex. nih.gov This allows researchers to assess the stability of the predicted binding pose from docking studies. Over the course of the simulation (typically nanoseconds to microseconds), one can observe whether the ligand remains securely in the binding pocket and if the key interactions (like hydrogen bonds) are maintained.

Solvent Effects: MD explicitly models the interactions between the solute (the chromenone derivative) and solvent molecules (e.g., water). This is crucial for accurately representing how the solvent influences the compound's conformation and its interactions with other molecules, providing a more realistic model than calculations performed in vacuo (in a vacuum).

Ligand-Protein Docking for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand how they might interact with their biological targets on a molecular level. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein of interest. The chromen-4-one scaffold is known to interact with various enzymes. nih.govnih.govnih.gov Docking algorithms would then sample numerous possible binding poses and score them based on binding affinity, predicting the most likely and energetically favorable interaction.

Studies on analogous chromen-4-one compounds have successfully used docking to elucidate binding mechanisms. For example, docking of chromen-4-one derivatives into the active site of β-glucuronidase helped to rationalize their inhibitory activity. nih.gov Similarly, docking studies on other derivatives have predicted interactions with key amino acid residues in the active sites of cholinesterases and lipoxygenases. nih.govmdpi.com These interactions typically involve:

Hydrogen Bonds: The hydroxyl group and the carbonyl oxygen of the chromenone ring are prime candidates for forming hydrogen bonds with polar amino acid residues in a protein's active site.

Van der Waals Interactions: The bulky, nonpolar tert-butyl group and the aromatic rings can form favorable van der Waals and hydrophobic interactions with nonpolar residues.

Pi-Stacking: The planar chromenone ring system can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

Table 2: Conceptual Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target

Interacting Group of LigandType of InteractionPotential Interacting Amino Acid Residue
6-hydroxy group Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine
4-keto group Hydrogen Bond AcceptorLysine, Arginine (backbone NH)
Chromene rings π-π StackingPhenylalanine, Tyrosine
tert-Butyl group Hydrophobic/Van der WaalsLeucine, Valine, Isoleucine

In Silico ADME Prediction and Metabolic Pathway Modeling (Conceptual)

Before a compound can be considered for therapeutic use, its ADME (Absorption, Distribution, Metabolism, Excretion) properties must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate these crucial pharmacokinetic parameters, helping to identify potential liabilities early in the drug discovery process. iapchem.org

For this compound, various computational models can predict properties that govern its behavior in the body. These predictions are often based on established rules and statistical models derived from large datasets of known drugs.

Absorption: Properties like lipophilicity (logP), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five are calculated to predict oral bioavailability and gastrointestinal absorption. nih.gov

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand where the compound is likely to travel in the body.

Metabolism: The molecule would be screened against models of major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. These models can predict if the compound is a likely substrate or inhibitor of these enzymes. The hydroxyl group and aromatic rings are potential sites for Phase I (oxidation, reduction) and Phase II (glucuronidation, sulfation) metabolism.

Excretion: Properties related to solubility and clearance routes are estimated.

Metabolic pathway modeling could conceptually map the biotransformations of the compound, predicting the structures of its major metabolites. For instance, the hydroxyl group is a likely site for glucuronidation, a common metabolic pathway for phenolic compounds.

Table 3: Conceptual In Silico ADME Profile for this compound

ADME ParameterPredicted PropertyImplication
Molecular Weight ~232.27 g/mol Complies with Lipinski's Rule (<500)
logP (Lipophilicity) 2.5 - 3.5Good balance for membrane permeability
Topological Polar Surface Area (TPSA) ~57 ŲSuggests good intestinal absorption nih.gov
Hydrogen Bond Donors 1 (the -OH group)Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 3 (the two oxygens in the ring and the hydroxyl)Complies with Lipinski's Rule (<10)
CYP450 Inhibition Potential inhibitor of specific isoformsRisk of drug-drug interactions
Human Intestinal Absorption HighLikely well-absorbed orally

Cheminformatics and Machine Learning Approaches for Compound Discovery and Optimization

Cheminformatics and machine learning are transforming drug discovery by enabling the rapid analysis of vast chemical datasets to identify and optimize new drug candidates.

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target or possess a desired set of properties. optibrium.comcriver.com Starting with the structure of this compound as a query, two main approaches can be used:

Ligand-Based Virtual Screening: This method uses the 2D or 3D structure of the known active compound to find other molecules in a database with similar features (e.g., shape, pharmacophores). This approach is useful when the structure of the biological target is unknown.

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, docking can be used to screen thousands or millions of compounds from virtual libraries to see which ones fit best into the active site. nih.gov

These methods can efficiently identify a diverse set of analogues of this compound that can then be synthesized and tested, accelerating the discovery of compounds with improved potency, selectivity, or ADME properties.

If a dataset of chromen-4-one derivatives with measured biological activity (e.g., IC₅₀ values against an enzyme) is available, machine learning algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models create a mathematical relationship between the chemical structure of the compounds and their biological activity. researchgate.net

A QSAR model for chromen-4-ones could be developed by:

Descriptor Calculation: For each compound in the training set, a wide range of numerical descriptors representing its physicochemical, topological, and electronic properties are calculated.

Model Building: A machine learning algorithm (e.g., multiple linear regression, random forest, or neural network) is trained to find the descriptors that best correlate with the observed biological activity.

Model Validation: The model's predictive power is rigorously tested on a set of compounds not used during the training process.

Once validated, this predictive model can be used to estimate the biological activity of new, unsynthesized analogues of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

Future Directions and Emerging Research Avenues for 2 Tert Butyl 6 Hydroxy 4h Chromen 4 One

Integration of Artificial Intelligence and Robotics in Autonomous Chemical Synthesis

Furthermore, robotic systems can execute these optimized protocols with high precision and reproducibility, operating 24/7 without manual intervention. chemrxiv.org This automated workflow, from design to synthesis and analysis, creates a closed-loop system where the AI continuously learns from the experimental results to refine its predictive models. The integration of AI and robotics will enable the rapid generation of a library of derivatives based on the 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one scaffold, facilitating the exploration of structure-activity relationships (SAR) in a fraction of the time required by traditional methods.

ParameterTraditional ApproachAI-Driven Autonomous ApproachPotential Advantage
Catalyst Selection Based on literature precedent and chemical intuitionHigh-throughput screening of a diverse catalyst library guided by predictive modelsDiscovery of novel and more efficient catalysts
Solvent System Limited to a few common solventsOptimization across a wide range of solvents and solvent mixturesImproved solubility, reactivity, and reduced environmental impact
Temperature Profile Fixed or simple rampDynamic temperature profiles optimized for each reaction stepEnhanced reaction rates and selectivity
Reaction Time Often predetermined and conservativeReal-time monitoring and automated quenching at optimal conversionMaximized yield and minimized byproduct formation

Exploration of Novel Molecular Targets and Mechanistic Pathways using Systems Biology Approaches

While chromen-4-ones are known to interact with various biological targets, the specific molecular interactions of this compound remain largely uncharacterized. Systems biology, which integrates computational and high-throughput experimental techniques, offers a powerful lens through which to explore the complex biological networks affected by this compound.

By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can obtain a global view of the cellular response to treatment with this compound. This data can then be used to construct detailed models of the compound's mechanism of action, moving beyond a single-target paradigm to understand its effects on entire pathways and networks. For instance, studies on other flavonoids have shown their ability to modulate multiple targets in diseases like Alzheimer's, including inhibiting cholinesterases and scavenging free radicals. mdpi.com A systems-level investigation could reveal similar multi-target effects for this compound.

The lipid-activated G protein-coupled receptor GPR55 has been identified as a target for some chromen-4-one derivatives. acs.org A systems biology approach could investigate whether this compound interacts with GPR55 or other related receptors and elucidate the downstream signaling cascades. This comprehensive understanding of the compound's biological activity is crucial for identifying novel therapeutic applications and predicting potential off-target effects.

Development of Advanced Analytical Techniques for Real-time Monitoring of Molecular Interactions

Understanding the kinetics and thermodynamics of drug-target interactions is fundamental to rational drug design. Advanced analytical techniques that allow for the real-time, label-free monitoring of these interactions are becoming increasingly important.

Surface Plasmon Resonance (SPR) is a powerful optical detection platform for the real-time monitoring of biomolecular interactions without the need for labels. nih.gov This technology can be used to precisely measure the binding affinity and kinetics of this compound with its molecular targets. The data obtained from SPR studies can provide valuable insights into the structure-activity relationship and guide the optimization of the compound's potency and selectivity.

Another emerging area is the development of biosensors for the continuous, real-time monitoring of molecule concentrations in biological systems. nih.govdiagnosticsworldnews.com For instance, molecularly imprinted polymers (MIPs) can be designed to create specific recognition cavities for a target molecule, enabling highly sensitive and selective detection. stanford.edu A MIP-based sensor for this compound could be used for pharmacokinetic studies, providing real-time data on its absorption, distribution, metabolism, and excretion (ADME) profile. This would be a significant advancement over traditional methods that rely on discrete time-point measurements.

Table 2: Advanced Analytical Techniques for Studying this compound

TechniquePrincipleApplication for this compound
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. nih.govDetermination of binding affinity and kinetics with purified target proteins.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event to determine thermodynamic parameters.Characterization of the thermodynamic driving forces of target binding.
Molecularly Imprinted Polymer (MIP) Sensors Creates polymer matrices with specific recognition sites for a target molecule. stanford.eduDevelopment of highly selective sensors for real-time monitoring in biological fluids.
Mass Spectrometry Imaging (MSI) Visualizes the spatial distribution of molecules in tissue sections.Investigation of the compound's distribution in tissues and organs.

Challenges and Opportunities in Chromen-4-one Research and Development

Despite the therapeutic potential of the chromen-4-one scaffold, several challenges remain in its research and development. The synthesis of certain derivatives can be complex, and achieving high yields and purity can be difficult. researchgate.net Moreover, many chromen-4-one derivatives suffer from poor solubility and bioavailability, which can limit their clinical utility.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the chromenone backbone and substituents. For example, the hydroxyl proton (6-OH) typically appears as a singlet downfield (~δ 12 ppm), while the tert-butyl group shows distinct signals (e.g., δ 1.4 ppm for 1^1H and ~30 ppm for 13^{13}C).
  • Infrared Spectroscopy (IR) : Identify key functional groups, such as the carbonyl (C=O) stretch (~1650–1700 cm1^{-1}) and hydroxyl (O–H) stretch (~3200–3500 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. For instance, the loss of the tert-butyl group (C4_4H9_9) may be observed in EI-MS.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) is recommended .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Claisen-Schmidt Condensation : React a substituted salicylaldehyde derivative with a tert-butyl ketone (e.g., tert-butyl acetoacetate) under acidic or basic conditions to form the chromenone core.
  • Fries Rearrangement : Apply to acylated phenolic precursors to introduce the tert-butyl group at the ortho position.
  • Post-Synthetic Modification : Protect the hydroxyl group (e.g., with acetyl) during alkylation of the chromenone scaffold, followed by deprotection.
  • Key Considerations : Monitor reaction progress via TLC, and optimize solvent systems (e.g., ethanol or DMF) for solubility and yield .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of chromenone derivatives be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and biological replicates. For example, conflicting antimicrobial data may arise from variations in microbial strains or culture media.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl position, hydroxyl group protection) to isolate contributing factors. Compare results with analogues like 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one derivatives .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends or outliers.

Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (≤ 1.0 Å) to enhance data quality.
  • Refinement in SHELXL : Apply restraints for disordered tert-butyl groups and hydrogen-bonding networks involving the hydroxyl group. Validate with Rint_{int} < 5% and R1_1 < 0.05.
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm tautomeric forms or conformational flexibility .

Q. How should researchers approach computational modeling of substituent effects on electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Substituent Analysis : Compare tert-butyl (electron-donating) vs. nitro/chloro (electron-withdrawing) groups to predict charge distribution and reactivity.
  • Solvent Models : Incorporate polarizable continuum models (PCM) to simulate solvent effects on tautomer stability .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data on tautomerism be reconciled?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature 1^1H NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
  • Computational Free Energy Calculations : Use DFT to predict dominant tautomers under specific conditions (e.g., solvent polarity).
  • Complementary Techniques : Pair X-ray data (static structure) with solution-phase IR or UV-Vis to assess environmental influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.